gamma-Cyclodextrin hydrate

Übersicht

Beschreibung

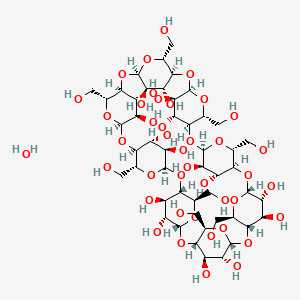

Gamma-Cyclodextrin (γ-CD) is an octasaccharide derived from glucose. The α- (alpha), β- (beta), and γ- (gamma) cyclodextrins correspond to six, seven, and eight glucose units, respectively . In γ-cyclodextrin, the eight glucose subunits are linked end to end via α-1,4 linkages . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic .

Synthesis Analysis

The synthesis of γ-CD is achieved through the enzymatic degradation of starch . During the enzymatic reaction, the accumulation of γ-cyclodextrin inhibits its own synthesis and favors the formation of other cyclodextrins .Molecular Structure Analysis

The molecular structure of γ-CD is in the shape of a tapered cylinder, with 8 primary alcohols on one face and 16 secondary alcohol groups on the other . The γ-CD cavity includes 5.3 water molecules which occupy the 13 sites . The newly obtained γ-cyclodextrin crystallizes in the triclinic system and in the crystal structure there are two independent CD molecules A and B as well as 16 H2O molecules and one MeOH molecule in the unit cell .Chemical Reactions Analysis

The chemical reactions of γ-CD are mainly related to its ability to form inclusion complexes with various organic molecules . This is due to the unique cavity structure of CD, which makes it an ideal vehicle for the delivery of active ingredients into target tissues .Physical And Chemical Properties Analysis

γ-Cyclodextrin exists as a white (colorless) powder or crystals . The density of its hydrate crystal (γCD·14H2O) is 1.41 g/cm3 . γ-Cyclodextrin is well soluble in water and dimethyl sulfoxide, poorly soluble in methanol .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Drug Delivery

γ-Cyclodextrin: is extensively used in pharmaceuticals for enhancing the solubility and stability of drugs. Its large cavity allows for the formation of inclusion complexes with various drugs, improving their bioavailability and controlled release . This application is crucial for drugs that are poorly soluble in water, as γ-Cyclodextrin can significantly increase their solubility.

Food Industry

In the food industry, γ-Cyclodextrin is employed to stabilize volatile flavors and preservatives . It can encapsulate these compounds, protecting them from heat and oxidation, thereby extending the shelf life of food products. Additionally, it is used to remove unwanted flavors and odors, enhancing the overall quality of food items.

Environmental Remediation

γ-Cyclodextrin: has applications in environmental science, particularly in the removal of pollutants from water. Its ability to form complexes with various hydrophobic compounds allows it to capture and remove contaminants, aiding in water purification processes .

Cosmetics and Personal Care

In cosmetics, γ-Cyclodextrin is utilized for its ability to stabilize volatile compounds such as fragrances and essential oils . It helps in maintaining the scent and efficacy of cosmetic products over time. Moreover, it can also be used to reduce the irritation potential of certain ingredients, making products more skin-friendly.

Textile Industry

The textile industry benefits from γ-Cyclodextrin through its inclusion complex formation, which can impart functional properties to fabrics . For instance, it can be used to create wrinkle-resistant or odor-neutralizing textiles, enhancing the functionality and appeal of clothing and other fabric products.

Analytical Chemistry

γ-Cyclodextrin: plays a significant role in analytical chemistry as a chiral stationary phase in chromatography . It can separate enantiomers due to its ability to form diastereomeric inclusion complexes, which is essential for the analysis of chiral compounds in various industries.

Biotechnology

In biotechnology, γ-Cyclodextrin is used for enzyme immobilization and as a carrier for gene delivery . Its molecular structure allows for the attachment of enzymes or genes, facilitating their stability and activity in various biotechnological applications.

Nanotechnology

Lastly, γ-Cyclodextrin is instrumental in nanotechnology for the synthesis of nanomaterials . Its cavity can act as a template for the formation of nanoparticles, which have applications in drug delivery, imaging, and as catalysts in chemical reactions.

Wirkmechanismus

The mechanism of action of γ-CD is based on its ability to encapsulate hydrophobic compounds. This encapsulation into the CD cavity confers to the guest improved solubility, stability, bioavailability, and organoleptic properties . In the context of CD-drug complexation, these imply a nonclassical, that is, enthalpically driven hydrophobic association of a drug in CD cavity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKUKQHKKVTYOE-SMTXKKGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746588 | |

| Record name | PUBCHEM_71311509 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1315.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-Cyclodextrin hydrate | |

CAS RN |

91464-90-3 | |

| Record name | PUBCHEM_71311509 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Does the structural transformation of gamma-cyclodextrin hydrate upon rehydration occur simultaneously with water uptake?

A2: No, the transformation of various gamma-cyclodextrin hydrate forms into the cage crystal structure upon rehydration is not instantaneous and does not directly coincide with water sorption []. Experimental evidence shows that while sorption equilibrium is reached relatively quickly, the crystal structure transformation continues beyond this point []. This suggests a degree of molecular mobility within the different hydrated gamma-cyclodextrin crystal structures, allowing for rearrangement even after reaching a steady-state water content.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1443785.png)

![ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B1443787.png)